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molecular formula C13H10O2 B110983 4-(4-Hydroxyphenyl)benzaldehyde CAS No. 100980-82-3

4-(4-Hydroxyphenyl)benzaldehyde

Cat. No. B110983
M. Wt: 198.22 g/mol
InChI Key: LUWJPGMZEAYDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279600B2

Procedure details

A mixture of 4′-{[tert-butyl(dimethyl)silyl]oxy}-1,1′-biphenyl-4-carbaldehyde (320 mg, 1.03 mmol), anhydrous KF (120 mg, 2.06 mmol) and 48% aqueous HBr (35 ul, 0.31 mmol) in 6 mL dry DMF was stirred at room temperature under N2 for 1 h. TLC indicated starting material present and therefore more 48% aqueous HBr (35 uL, 0.31 mmol) was added into the reaction and the mixture was continued to stir for 1.5 h. The mixture was then poured, with cooling, into 1 N aqueous HCl (30 mL). The aqueous mixture was extracted with EtOAc (3×). The combined extracts were washed with saturated NaCl solution, and dried over Na2SO4. The solvent was evaporated under reduced pressure and the product (100%) which was used directly in the next step. 1H NMR (DMSO-d6): δ 6.89 (2H, d, J=8.43 Hz), 7.63 (2H, d, J=8.46 Hz), 7.83 (2H, d, J=8.16 Hz), 7.94 (2H, d, J=8.02 Hz), 9.79 (1H, s), 10.01 (1H, s).
Name
4′-{[tert-butyl(dimethyl)silyl]oxy}-1,1′-biphenyl-4-carbaldehyde
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
35 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
35 μL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([CH:21]=[O:22])=[CH:17][CH:16]=2)=[CH:11][CH:10]=1)(C(C)(C)C)(C)C.[F-].[K+].Br.Cl>CN(C=O)C>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH:20]=[CH:19][C:18]([CH:21]=[O:22])=[CH:17][CH:16]=2)=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
4′-{[tert-butyl(dimethyl)silyl]oxy}-1,1′-biphenyl-4-carbaldehyde
Quantity
320 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)C1=CC=C(C=C1)C=O
Name
Quantity
120 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
35 μL
Type
reactant
Smiles
Br
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
35 μL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under N2 for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The mixture was then poured
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined extracts were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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